molecular formula C15H11BrN2O2S B2429544 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313275-83-1

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2429544
CAS No.: 313275-83-1
M. Wt: 363.23
InChI Key: BSOYELJXYXAXMH-UHFFFAOYSA-N
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Description

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methoxy group at the 4-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Methoxylation: Methanol, sodium methoxide

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Coupling Reactions: Formation of biaryl compounds

Scientific Research Applications

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-methoxybenzamide
  • 4-bromo-N-ethyl-3-methoxybenzamide
  • 4-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYELJXYXAXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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